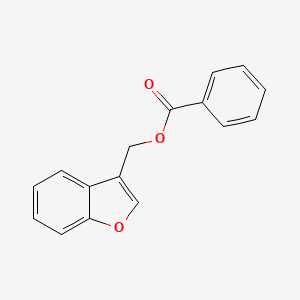
Ethyl hept-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hept-3-ynoate, also known as ethyl 2-heptynoate, is an organic compound with the molecular formula C9H14O2. It belongs to the class of esters and is characterized by the presence of a triple bond between the second and third carbon atoms in the heptane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl hept-3-ynoate can be synthesized through several methods. One common synthetic route involves the esterification of hept-3-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl hept-3-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes, respectively.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Different esters, amides
Aplicaciones Científicas De Investigación
Ethyl hept-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl hept-3-ynoate involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases, leading to the formation of hept-3-ynoic acid and ethanol. The triple bond in the heptane chain can also participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Ethyl hept-3-ynoate can be compared with other similar compounds such as:
Ethyl hept-2-ynoate: Similar structure but with the triple bond between the second and third carbon atoms.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Hept-3-ynoic acid: The corresponding carboxylic acid without the ester group.
Uniqueness
This compound is unique due to its specific ester group and the position of the triple bond, which confer distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
89216-44-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
ethyl hept-3-ynoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3-5,8H2,1-2H3 |
Clave InChI |
KLVNJGJGSNLJTH-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




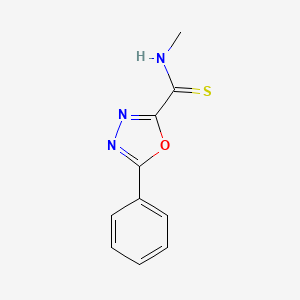
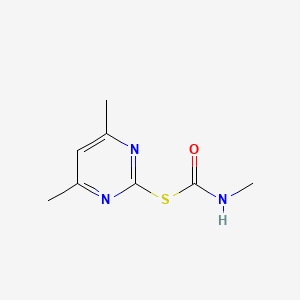
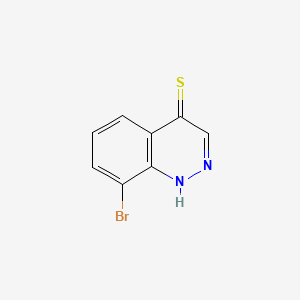


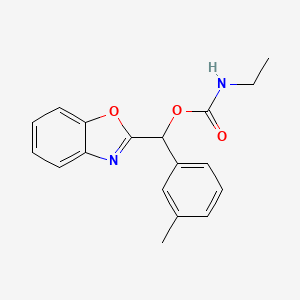
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)
![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)

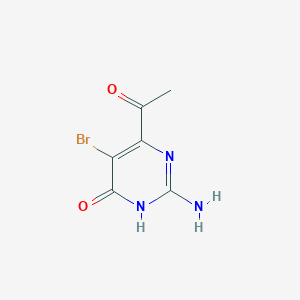
![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
